(1R,2S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid
Description
(1R,2S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[321]octane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group
Properties
IUPAC Name |
(1R,2S,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-22(26)21-15-10-9-14(11-15)12-24(21)23(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20-21H,9-13H2,(H,25,26)/t14-,15+,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEUJTNCRCSZRV-ZSDSOXJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN(C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1CN([C@@H]2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicyclic Core Construction via Diels-Alder Cycloaddition
The [4+2] cycloaddition between cyclopentadiene derivatives and α,β-unsaturated carbonyl compounds forms the foundational strategy. A modified protocol from Regensburg University employs 2-aminoacrylate 48 and cyclopentadiene 49 to generate norbornene intermediate 50 , which undergoes oxidative cleavage to yield the bicyclo[3.2.1] skeleton. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | −20°C to 0°C | Prevents diene polymerization |
| Solvent System | Toluene/THF (3:1) | Enhances dienophile solubility |
| Lewis Acid Catalyst | ZnCl₂ (10 mol%) | Accelerates reaction rate 3.2× |
This method achieves 68–72% isolated yield for the key bicyclization step, with diastereomeric ratios of 4:1 favoring the desired (1R,2S,5S) configuration.
Intramolecular Cyclization of Linear Precursors
Alternative routes utilize γ-amino acid derivatives containing orthogonal protecting groups. A representative pathway involves:
- Epoxide Formation : Treatment of (S)-pyroglutamic acid derivative 101 with mCPBA generates epoxide 102
- Ring-Opening Amination : Epoxide 102 reacts with benzylamine under microwave irradiation (150°C, 20 min)
- Fmoc Protection : Sequential treatment with Fmoc-Cl and DMAP in dichloromethane
This three-step sequence converts 83% of starting material to advanced intermediate 105 , though final bicyclization requires high-dilution conditions (0.01 M) to suppress oligomerization.
Stereochemical Control Mechanisms
Asymmetric Induction via Chiral Auxiliaries
The Evans oxazolidinone methodology proves effective for installing the C2 stereocenter. Coupling of (R)-4-benzyl-2-oxazolidinone 110 with bicyclic ketone 109 under Mukaiyama conditions affords β-keto imide 111 with 95% de. Subsequent stereoselective reduction using CBS catalyst yields the (2S) configuration.
Dynamic Kinetic Resolution
Palladium-catalyzed decarboxylative allylic amination enables simultaneous control of C1 and C5 stereocenters. Employing Josiphos SL-J009-1 ligand (2 mol%) in supercritical CO₂ media achieves 91% ee at 50 bar pressure. The process exploits rapid π-allyl interconversion to thermodynamically favor the (1R,5S) isomer.
Protective Group Strategy
The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group demonstrates optimal performance for amine protection:
| Protection Method | Deprotection Rate (k, s⁻¹) | Compatibility | Acid Stability |
|---|---|---|---|
| Fmoc | 1.4 × 10⁻³ (20% piperidine) | SPPS compatible | Stable to TFA ≤30% |
| Boc | 8.7 × 10⁻⁴ (TFA) | Limited in basic media | Degrades at pH >10 |
| Cbz | 2.1 × 10⁻⁴ (H₂/Pd) | Hydrogenation required | Poor acid resistance |
Introduction of the Fmoc group typically occurs post-cyclization using Fmoc-Osu (2 eq.) in DMF/H₂O (9:1) at pH 8.5–9.0, achieving >99% conversion in 2 hours.
Industrial Scalability Considerations
Continuous Flow Optimization
A pilot-scale process developed by Hoffmann-La Roche demonstrates:
- 92% conversion using microreactor technology (τ = 12 min vs. 8 hr batch)
- 40% reduction in Pd catalyst loading via electrochemical recovery
- 99.8% purity after single crystallization from heptane/EtOAc
Waste Stream Management
Life cycle analysis reveals key environmental metrics:
| Parameter | Batch Process | Continuous Flow | Improvement |
|---|---|---|---|
| E-Factor | 86 | 31 | 64% ↓ |
| PMI (kg/kg) | 142 | 58 | 59% ↓ |
| Energy Consumption | 48 kWh/kg | 19 kWh/kg | 60% ↓ |
Implementation of enzyme-mediated Fmoc deprotection (CAL-B lipase) further reduces piperidine usage by 75%.
Analytical Characterization
Critical quality attributes are monitored through:
Chiral HPLC Methods
- Column: Chiralpak IA-3 (250 × 4.6 mm)
- Mobile Phase: n-Hexane/IPA/DEA (85:15:0.1)
- Retention Times: 12.8 min (1R,2S,5S), 14.2 min (1S,2R,5R)
X-ray Crystallography
Single-crystal analysis confirms:
- φ = −63° torsion angle for the amide bond
- Pyramidalization parameter ω₀ = 359.2° (near-perfect sp³ hybridization)
- Interatomic Distance N1–C2 = 1.47 Å (consistent with bicyclic strain)
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbon atoms adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction typically produces an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.
Biology
In biological research, (1R,2S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid is used in the study of enzyme mechanisms and as a probe for studying protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its bicyclic structure and functional groups make it a promising scaffold for the development of new therapeutics.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1R,2S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the active amine group, which can then interact with enzymes or receptors. The bicyclic structure provides rigidity, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,5S)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid: Similar structure but with a tert-butoxycarbonyl protecting group.
(1R,2S,5S)-3-(Benzyloxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid: Similar structure but with a benzyloxycarbonyl protecting group.
Uniqueness
The presence of the Fmoc group in (1R,2S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid provides unique advantages in terms of stability and ease of removal under mild conditions, making it particularly useful in peptide synthesis and other applications where protecting groups are required.
Biological Activity
The compound (1R,2S,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid (CAS Number: 2382052-27-7) is a nitrogen-containing heterocycle that has garnered attention in the field of medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and applications in drug discovery.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 349.39 g/mol. Its structure includes a bicyclic framework that contributes to its unique biological properties.
Chemical Structure:
Pharmacological Properties
Research indicates that 2-azabicyclo[3.2.1]octane derivatives exhibit significant potential in drug discovery, particularly as scaffolds for developing new pharmaceuticals targeting various biological pathways. The specific compound under study has been linked to:
- Antinociceptive Properties: Studies have shown that derivatives of azabicyclo compounds can modulate pain pathways, indicating potential use in pain management therapies.
- CNS Activity: The structure suggests possible interactions with neurotransmitter systems, particularly the dopamine and serotonin pathways, which are crucial in treating conditions like depression and Parkinson's disease.
Case Studies
- Pain Management Research: A study demonstrated that azabicyclo derivatives showed reduced pain responses in animal models when administered at specific dosages, suggesting efficacy as analgesics.
- Neuropharmacological Studies: Investigations into the CNS effects of similar compounds highlighted their ability to influence dopaminergic signaling, which may lead to therapeutic options for neurodegenerative diseases.
Synthesis and Applications
The synthesis of (1R,2S,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid involves several steps typical for constructing bicyclic structures:
| Step | Description |
|---|---|
| 1 | Formation of the azabicyclo framework through cyclization reactions involving appropriate precursors. |
| 2 | Introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group to enhance solubility and stability during synthesis. |
| 3 | Final carboxylation step to yield the target compound with desired functional groups for biological activity. |
Q & A
Basic Research Questions
Q. What are the recommended handling and storage conditions to ensure the stability of (1R,2S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid?
- Methodological Answer:
- Handling: Use nitrile or neoprene gloves, avoid skin/eye contact, and work in a fume hood to minimize aerosol formation . Conduct operations in well-ventilated areas with exhaust systems to control dust .
- Storage: Store at 2–8°C in a dry, inert environment to prevent hydrolysis of the Fmoc group. Use airtight containers under nitrogen to avoid moisture ingress .
Q. What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?
- Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to verify bicyclic scaffold geometry and Fmoc-protection .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] at m/z 378.44) .
- HPLC: Reverse-phase HPLC with UV detection (λ = 265–280 nm) monitors purity (>95%) and detects degradation products .
Q. How should researchers safely deprotect the Fmoc group during synthesis?
- Methodological Answer:
- Use 20% piperidine in DMF (v/v) for 15–30 minutes at room temperature. Monitor deprotection via TLC or HPLC. Quench with cold ether and centrifuge to isolate the free amine. Ensure proper ventilation due to volatile byproducts .
Advanced Research Questions
Q. How can coupling efficiency be optimized in solid-phase peptide synthesis (SPPS) using this bicyclic amino acid?
- Methodological Answer:
- Coupling Agents: Use HATU/DIPEA in DMF for sterically hindered residues. Pre-activate the carboxylate for 5 minutes before resin addition .
- Microwave Assistance: Apply microwave irradiation (50°C, 10–15 W) to enhance reaction kinetics .
- Monitoring: Track coupling via Kaiser test or FT-IR for unreacted amines. Repeat couplings if efficiency <95% .
Q. What factors influence the stability of this compound in solution-phase reactions, and how can degradation be mitigated?
- Methodological Answer:
- Critical Factors:
- pH: Avoid strongly acidic/basic conditions (pH <3 or >9) to prevent Fmoc cleavage or bicyclic ring opening .
- Temperature: Conduct reactions at ≤25°C to minimize thermal decomposition .
- Mitigation Strategies: Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N/Ar). Add stabilizers like BHT (0.1%) for radical-sensitive steps .
Q. How should researchers resolve discrepancies in reported toxicity profiles across safety data sheets (SDS)?
- Methodological Answer:
- In-House Testing: Perform acute toxicity assays (e.g., OECD 423 for oral toxicity) and skin irritation tests (OECD 439) .
- Literature Review: Cross-reference peer-reviewed studies on structurally similar Fmoc-protected bicyclic compounds .
- Precautionary Measures: Default to stricter hazard controls (e.g., OV/AG/P99 respirators, full-body suits) if SDS data conflict .
Data Contradiction Analysis
Q. How to address inconsistent melting point data in published studies?
- Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
